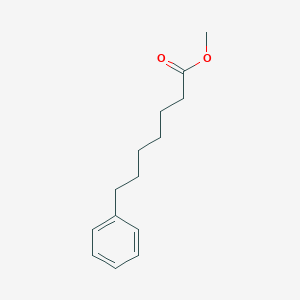
5-(2,4-difluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a triazole ring with a thione group and a difluorophenyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. The triazole ring and thione group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a simple triazole ring.
3H-1,2,4-Triazole-3-thione: A similar compound with a thione group but lacking the difluorophenyl and dimethyl substituents.
2,4-Difluorophenyl-1,2,4-Triazole: A compound with a difluorophenyl group attached to the triazole ring.
Uniqueness
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- is unique due to the presence of both the difluorophenyl and dimethyl substituents, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
CAS No. |
110623-35-3 |
|---|---|
Molecular Formula |
C10H9F2N3S |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H9F2N3S/c1-14-9(13-15(2)10(14)16)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3 |
InChI Key |
COGYAOKOKXLWSZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=S)C)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CN1C(=NN(C1=S)C)C2=C(C=C(C=C2)F)F |
| 110623-35-3 | |
Synonyms |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dim ethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![ethyl N-[2-[di(phenyl)methoxy]ethyl]methanimidate](/img/structure/B25768.png)



